molecular formula C14H18O3 B12523560 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- CAS No. 820247-74-3

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-

Cat. No.: B12523560
CAS No.: 820247-74-3
M. Wt: 234.29 g/mol
InChI Key: JLIQXHRHUNDCLV-LLVKDONJSA-N
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Description

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- is a chiral organic compound with a unique structure that includes a hexanone backbone, an acetyloxy group, and a phenyl group

Preparation Methods

Chemical Reactions Analysis

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved depend on the specific biological or chemical context in which the compound is used .

Comparison with Similar Compounds

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)- can be compared with other similar compounds such as:

This compound’s unique structure, including its chiral center and functional groups, distinguishes it from these similar compounds and contributes to its specific applications and reactivity.

Biological Activity

2-Hexanone, 5-(acetyloxy)-1-phenyl-, (5R)-, also known as an acetyloxy derivative of 2-hexanone, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, focusing on neurotoxicity, genotoxicity, and other relevant pharmacological properties.

Chemical Structure and Properties

The compound can be categorized under the class of ketones with an acetoxy functional group. Its structural formula is represented as follows:

C13H16O3\text{C}_13\text{H}_{16}\text{O}_3

This structure is significant for understanding its reactivity and interaction with biological systems.

Neurotoxicity

Research has indicated that 2-hexanone and its metabolites exhibit neurotoxic properties. A study involving guinea pigs demonstrated that exposure to 2-hexanone resulted in decreased locomotor activity and altered pupillary responses over time. These effects were attributed to the compound's metabolites, such as 2-hexanol and 2,5-hexanedione, which influenced neurological functions negatively .

Table 1: Neurotoxic Effects of 2-Hexanone

Study ReferenceExposure MethodObserved Effects
Allen et al. (1975)InhalationPeripheral neuropathy, muscle weakness
Krasavage & O'Donoghue (1977)OralAxonal swellings, muscle atrophy
Peters et al. (1981)InhalationBehavioral alterations in offspring

Genotoxicity

The genotoxic potential of 2-hexanone has been investigated in various studies. While some α-ketoenols have shown mutagenic effects in bacterial assays, evidence for the genotoxicity of 2-hexanone itself remains inconclusive. In vivo studies did not indicate mutagenicity or DNA adduct formation in animal models exposed to high doses of related compounds .

Table 2: Genotoxicity Studies on Related Compounds

CompoundStudy ReferenceFindings
2-HexenalNTP (2003)No evidence of carcinogenicity
2-OctenalStout et al. (2008)No DNA damage observed
2-HexanoneCDC Toxicological ProfileNo significant genotoxic effects reported

Other Pharmacological Activities

In addition to neurotoxic and genotoxic effects, studies have explored the antioxidant properties of similar compounds. For instance, derivatives of hexanone have shown varying degrees of radical scavenging activity and inhibition of inflammatory pathways. Such activities suggest potential therapeutic applications but require further investigation to establish efficacy and safety profiles .

Case Study: Occupational Exposure

A notable case involved workers in a fabric finishing plant who experienced neurological impairments linked to chronic exposure to 2-hexanone. The study highlighted a correlation between exposure levels and the severity of neurological symptoms, including reduced body weight and electromyographic abnormalities .

Case Study: Animal Model Research

In animal models, repeated inhalation exposure to 2-hexanone resulted in significant muscle pathology characterized by neurogenic atrophy. These findings underscore the importance of understanding the long-term effects of exposure to this compound in occupational settings .

Properties

CAS No.

820247-74-3

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

[(2R)-5-oxo-6-phenylhexan-2-yl] acetate

InChI

InChI=1S/C14H18O3/c1-11(17-12(2)15)8-9-14(16)10-13-6-4-3-5-7-13/h3-7,11H,8-10H2,1-2H3/t11-/m1/s1

InChI Key

JLIQXHRHUNDCLV-LLVKDONJSA-N

Isomeric SMILES

C[C@H](CCC(=O)CC1=CC=CC=C1)OC(=O)C

Canonical SMILES

CC(CCC(=O)CC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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